
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-2-yloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-2-yloxy)acetamide, commonly known as ITQA, is a novel compound that has been extensively studied for its potential applications in scientific research. ITQA is a small molecule that exhibits a unique chemical structure, making it an attractive candidate for various research applications.
科学的研究の応用
Antiproliferative Activities
N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives, including compounds closely related to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-2-yloxy)acetamide, have shown promising antiproliferative activities against various human cancer cell lines. One of these compounds demonstrated specific cytotoxicity against human nasopharyngeal carcinoma cell lines without significant cytotoxicity against peripheral blood mononuclear cells (Chen et al., 2013).
Protein Kinase Inhibition
Isoquinoline derivatives, which are structurally similar to the compound , have been studied for their ability to inhibit protein kinases. These derivatives have shown significant inhibition of cAMP-dependent, cGMP-dependent, and protein kinase C, indicating potential for therapeutic applications in diseases where these kinases play a crucial role (Hidaka et al., 1984).
Biosynthetic Pathway Research
Research into the biosynthesis of certain isoquinoline alkaloids, including those structurally related to this compound, has revealed a novel biosynthetic pathway. This pathway, divergent from the typical aromatic amino acid origin, offers insight into the metabolic processes of plant secondary metabolites (Bringmann & Feineis, 2001).
Photovoltaic Applications
In the field of photovoltaics, compounds involving naphthalene and isoquinoline moieties have been explored for their potential as non-fullerene electron acceptors. Such research is crucial for the development of efficient bulk-heterojunction photovoltaic devices, indicating the versatility of these molecular structures in energy-related applications (Srivani et al., 2017).
Chemical Synthesis and Structural Studies
Structural studies of amide-containing isoquinoline derivatives reveal insights into their potential for forming inclusion compounds and salts. This research is significant for understanding the molecular interactions and crystal structures of these compounds, which can be relevant in various fields including pharmaceuticals and materials science (Karmakar et al., 2007).
Therapeutic Potential in Angiogenesis Inhibition
N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a compound with structural similarities, has been identified as a potent inhibitor of aminopeptidase N and demonstrated anti-angiogenic activity. This finding is crucial for exploring potential therapeutic applications in diseases involving abnormal angiogenesis, such as cancer (Lee et al., 2005).
特性
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-17(2)25(29)27-13-5-8-20-14-21(10-12-23(20)27)26-24(28)16-30-22-11-9-18-6-3-4-7-19(18)15-22/h3-4,6-7,9-12,14-15,17H,5,8,13,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJBWEDPZPICTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


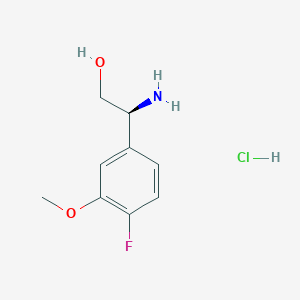
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide](/img/structure/B3011801.png)
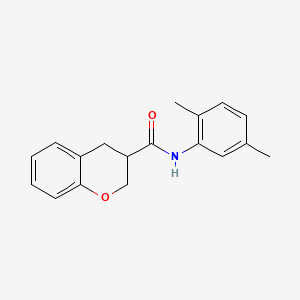
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenoxyacetamide](/img/structure/B3011808.png)
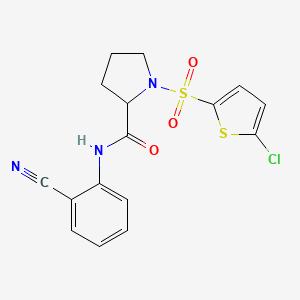
![4-(2,2-difluoroethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3011811.png)

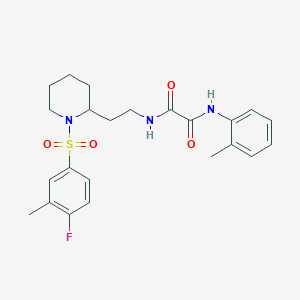
![N-(2,6-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3011815.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3011816.png)
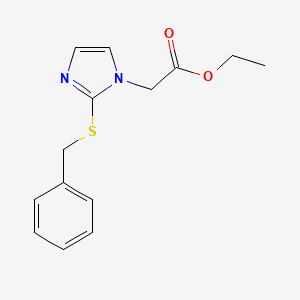
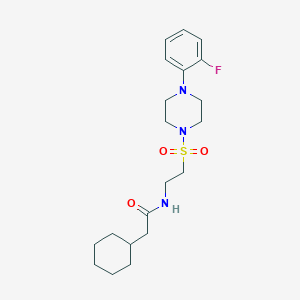
![N-[3-(1-Methyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B3011821.png)